Tris[2-(2-pyridyl)ethyl]amine
Overview
Description
Tris[2-(2-pyridyl)ethyl]amine is an organic compound with the molecular formula C18H18N4 . It is a tertiary amine with three picolyl substituents . It is a white solid that is soluble in polar organic solvents .
Synthesis Analysis
Tris[2-(2-pyridyl)ethyl]amine is prepared by the alkylation of 2-picolylamine by picolyl chloride . The reaction is as follows: 2 C5H4NCH2Cl + C5H4NCH2NH2 → (C5H4NCH2)3N + 2 HCl . There have been studies on the synthesis of Tris[2-(2-pyridyl)ethyl]amine-based ligands possessing phenylethynyl units using Sonogashira couplings and substitution reactions .Molecular Structure Analysis
Tris[2-(2-pyridyl)ethyl]amine is a tripodal ligand, often used to simulate the coordination environment within some proteins . It has been used to coordinate zinc (II), copper (II), iron (II), and cobalt (II) .Chemical Reactions Analysis
Tris[2-(2-pyridyl)ethyl]amine is used as a ligand in coordination chemistry . It is also used as a copper ligand in Atom Transfer Radical Polymerization (ATRP) .Physical And Chemical Properties Analysis
Tris[2-(2-pyridyl)ethyl]amine has a molar mass of 290.370 g·mol−1 . It appears as a yellowish-pale brown solid . Its melting point ranges from 73 to 77 °C .Scientific Research Applications
Complex Formation with Metal Ions
Tris[2-(2-pyridyl)ethyl]amine demonstrates notable interactions with various metal ions, forming complexes with significant stability and unique properties. For instance, it forms complexes with sodium and lithium ions, showing specific enthalpy of formation and crystallization patterns, as observed in the studies by Brownstein et al. (1994) (Brownstein, Plouffe, Bensimon, & Tse, 1994). Additionally, ligands like Tris[2-(2-pyridyl)ethyl]amine have been employed in synthetic, bio-relevant metal complexes, displaying properties pertinent to various enzymes and biochemical reactions (Berreau, 2007).
Supramolecular Chemistry
In supramolecular chemistry, Tris[2-(2-pyridyl)ethyl]amine serves as a building block due to its ability to form stable and catalytically active complexes with a wide array of metals. Its applications span across various fields, including molecular switches, anion sensors, biochemical sensors, and the synthesis of supramolecular cages (Bravin, Badetti, Licini, & Zonta, 2021).
Catalysis
Tris[2-(2-pyridyl)ethyl]amine-based ligands play a significant role in catalysis. These ligands, in coordination with metal ions like nickel, enhance catalytic activities, especially in oxidation reactions. The ligand’s structure influences the catalytic efficiency and product selectivity, as demonstrated in alkane hydroxylation processes (Nagataki, Ishii, Tachi, & Itoh, 2007).
Fluorescence and Luminescent Properties
Tris[2-(2-pyridyl)ethyl]amine derivatives have been explored for their luminescent properties. Complexes involving this ligand show distinct fluorescence behaviors, which are promising for applications in molecular sensing and optical materials (Wong, Liang, Guo, Wong, Lo, Li, Cheah, Zhou, & Wong, 2004).
Synthesis of Novel Derivatives
The synthesis of novel derivatives of Tris[2-(2-pyridyl)ethyl]amine has been explored for potential applications in complex catalysis and electron or energy transfer research. These derivatives show promise for further exploration in various chemical and biochemical fields (Li-cheng, 2004).
Drug Delivery Applications
Though not directly related to Tris[2-(2-pyridyl)ethyl]amine, similar tris-based ligands have been used to create chitosan hydrogels for drug delivery. These hydrogels exhibit pH- and thermo-responsive behaviors, which are crucial for targeted drug delivery (Karimi, Rostaminejad, Rahimi, Khodadadi, Khanmohammadi, Shahriari, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The chance to have persistent organic radicals in combination with metals has attracted much interest since it offers the possibility of having new functional molecules with multiple open-shell elements . In a study, two tripodal tris(2-pyridyl)methylamine ligands (TPMA) functionalized with nitronyl nitroxide persistent radicals were synthesized . The newly formed ligands were used to coordinate zinc (II), copper (II), iron (II), and cobalt (II) .
properties
IUPAC Name |
2-pyridin-2-yl-N,N-bis(2-pyridin-2-ylethyl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-4-13-22-19(7-1)10-16-25(17-11-20-8-2-5-14-23-20)18-12-21-9-3-6-15-24-21/h1-9,13-15H,10-12,16-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAADCGHLWRXZEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN(CCC2=CC=CC=N2)CCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327520 | |
Record name | NSC663675 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[2-(2-pyridyl)ethyl]amine | |
CAS RN |
82344-76-1 | |
Record name | NSC663675 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.